N-(4,6-dimethylbenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-4-(phenylsulfonyl)butanamide
Description
The target compound is a benzothiazole-based amide featuring a 4,6-dimethyl-substituted benzo[d]thiazol-2-yl core, a furan-2-ylmethyl group, and a 4-(phenylsulfonyl)butanamide chain.
Propriétés
IUPAC Name |
4-(benzenesulfonyl)-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-N-(furan-2-ylmethyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O4S2/c1-17-14-18(2)23-21(15-17)31-24(25-23)26(16-19-8-6-12-30-19)22(27)11-7-13-32(28,29)20-9-4-3-5-10-20/h3-6,8-10,12,14-15H,7,11,13,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGPWCFNEFBYUEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)N(CC3=CC=CO3)C(=O)CCCS(=O)(=O)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
N-(4,6-dimethylbenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-4-(phenylsulfonyl)butanamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic applications.
Chemical Structure
The compound features a complex structure that includes:
- A benzothiazole moiety, which is known for its diverse biological properties.
- A furan ring that enhances its reactivity and potential biological interactions.
- A sulfonamide group , which is often associated with antibacterial activity.
Synthesis
The synthesis of N-(4,6-dimethylbenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-4-(phenylsulfonyl)butanamide typically involves multi-step reactions, including:
- Formation of the benzothiazole derivative through cyclization reactions.
- Coupling with furan and sulfonamide groups to form the final product.
Antitumor Activity
Recent studies have indicated that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives of benzothiazole are known to inhibit cell proliferation in various cancer cell lines. In vitro assays have shown that these compounds can induce apoptosis and inhibit tumor growth effectively.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | HCC827 | 6.26 ± 0.33 |
| Compound B | NCI-H358 | 6.48 ± 0.11 |
| N-(4,6-dimethylbenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-4-(phenylsulfonyl)butanamide | TBD | TBD |
Antimicrobial Activity
The antimicrobial potential of similar benzothiazole derivatives has been documented extensively. For example, compounds tested against Escherichia coli and Staphylococcus aureus have shown promising results with minimal inhibitory concentrations (MICs) in the range of 50 μg/mL.
The proposed mechanisms through which N-(4,6-dimethylbenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-4-(phenylsulfonyl)butanamide exerts its biological effects include:
- Inhibition of DNA synthesis : Compounds similar to this one have been shown to interact with DNA, leading to inhibition of replication and transcription.
- Apoptosis induction : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Case Studies
- Case Study on Antitumor Activity : A recent study evaluated the antitumor effects of a series of benzothiazole derivatives on HCC827 and NCI-H358 cell lines. The results demonstrated a significant reduction in cell viability at low concentrations, suggesting strong antitumor potential.
- Case Study on Antimicrobial Efficacy : In another investigation, a panel of benzothiazole derivatives was screened for antimicrobial activity against common pathogens. The results indicated that certain derivatives exhibited potent antibacterial effects, supporting further development as therapeutic agents.
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
2.1. Structural Analogues with Modified Benzothiazole Substituents
- Compound 1 (N-(4-Methylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide): Structural Differences: Lacks the 6-methyl and furan-2-ylmethyl groups present in the target compound. Synthesis: Prepared via HATU/DIPEA-mediated coupling of 4-(phenylsulfonyl)butanoic acid with 4-methylbenzo[d]thiazol-2-amine, yielding 73% . Key Data: LCMS (m/z 375.3 [M+H]+); IR shows C=O (1663–1682 cm⁻¹) and NH (3150–3319 cm⁻¹) bands .
- Compounds 4–5 (N-(4-Chloro-6-nitrobenzo[d]thiazol-2-yl) derivatives): Structural Differences: Feature chloro and nitro substituents (electron-withdrawing groups) instead of dimethyl groups. Synthesis: Derived from Schiff base reactions with succinic/phthalic anhydrides, followed by recrystallization in ethanol . Implications: Electron-withdrawing groups may reduce metabolic stability compared to the target compound’s electron-donating dimethyl groups .
2.2. Derivatives with Alternative Heterocycles
Triazole Derivatives (Compounds 7–9 and 10–15) :
- Structural Differences : Replace benzothiazole with 1,2,4-triazole cores. Retain phenylsulfonyl groups but incorporate fluorophenyl substituents.
- Synthesis : Formed via sodium hydroxide-mediated cyclization of hydrazinecarbothioamides. Tautomerism between thiol and thione forms is observed .
- Key Data : IR spectra lack C=O bands (confirming triazole formation) but retain C=S (1247–1255 cm⁻¹) and NH (3278–3414 cm⁻¹) vibrations .
- VU0500469 (N-(2-(Dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-4-tosylbutanamide): Structural Differences: Includes a dimethylaminoethyl group instead of furan-2-ylmethyl. Synthesis: Alkylation with 2-bromo-N,N-dimethylethan-1-amine under basic conditions (46% yield) .
2.3. Sulfonyl-Containing Analogues
- Compound 2 (4-((4-Fluorophenyl)sulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)butanamide) :
Comparative Data Table
Key Findings and Implications
- Electronic Effects : The target compound’s 4,6-dimethyl groups likely increase electron density at the benzothiazole core, enhancing stability compared to nitro/chloro analogues .
- Solubility and Reactivity: The furan-2-ylmethyl group may reduce solubility relative to VU0500469’s dimethylaminoethyl chain but could improve interactions with hydrophobic targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
